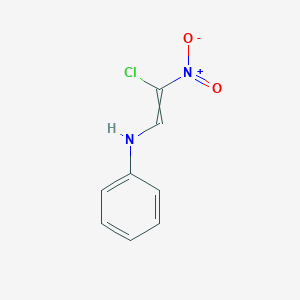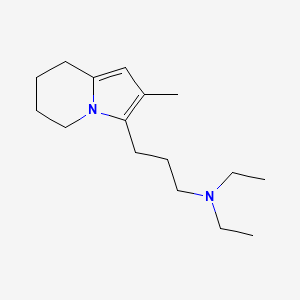
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tetrahydroindolizine core substituted with a diethylamino propyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of functionalized indolizine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.
Industry: Indolizine derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The diethylamino propyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- include other indolizine derivatives with different substituents. Examples include:
- Indolizine, 5,6,7,8-tetrahydro-2-methyl-
- Indolizine, 5,6,7,8-tetrahydro-3-(3-(dimethylamino)propyl)-2-methyl-
- Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-ethyl-
Uniqueness
The uniqueness of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65548-73-4 |
|---|---|
Molekularformel |
C16H28N2 |
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
N,N-diethyl-3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C16H28N2/c1-4-17(5-2)11-8-10-16-14(3)13-15-9-6-7-12-18(15)16/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
XRKIGRHENJSYGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC1=C(C=C2N1CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
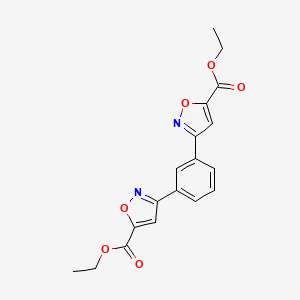
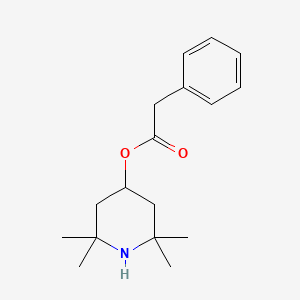

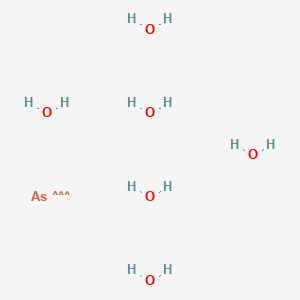


![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
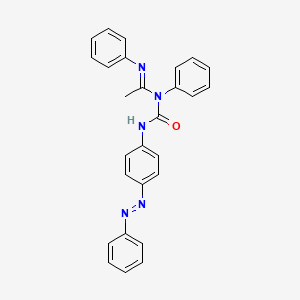
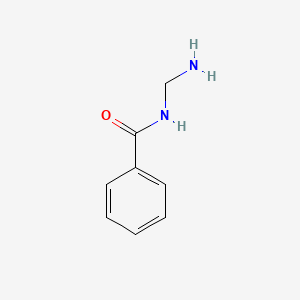
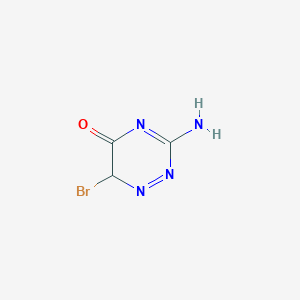
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
